1-Cyclopropyl-8-methyl-7-(3-methyl-4-(methylamino)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-8-methyl-7-(3-methyl-4-(methylamino)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound belonging to the quinolone family. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, featuring a cyclopropyl group, a quinolone core, and a carboxylic acid functional group, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of 1-Cyclopropyl-8-methyl-7-(3-methyl-4-(methylamino)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves multiple steps, typically starting with the preparation of the quinolone core. The synthetic route often includes the following steps:
Formation of the Quinolone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinolone ring.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbinol.
Functionalization of the Phenyl Ring: The phenyl ring is functionalized with a methylamino group through nucleophilic substitution reactions.
Oxidation and Carboxylation: The final steps involve oxidation to introduce the oxo group and carboxylation to form the carboxylic acid functional group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using advanced techniques like continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
1-Cyclopropyl-8-methyl-7-(3-methyl-4-(methylamino)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinolone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring, using reagents like halides or amines.
Condensation: The carboxylic acid group can participate in condensation reactions to form esters or amides, using reagents like alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used, often leading to a variety of quinolone derivatives with diverse properties.
Scientific Research Applications
1-Cyclopropyl-8-methyl-7-(3-methyl-4-(methylamino)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting bacterial infections and cancer.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-8-methyl-7-(3-methyl-4-(methylamino)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in cell death. The compound’s unique structure allows it to bind effectively to these enzymes, making it a potent antibacterial agent.
Comparison with Similar Compounds
1-Cyclopropyl-8-methyl-7-(3-methyl-4-(methylamino)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be compared with other quinolone derivatives, such as:
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different structural features.
Levofloxacin: A fluoroquinolone with enhanced activity against a broader spectrum of bacteria.
Norfloxacin: A quinolone with a simpler structure and narrower spectrum of activity.
The uniqueness of this compound lies in its specific structural modifications, which contribute to its distinct chemical properties and biological activities.
Biological Activity
1-Cyclopropyl-8-methyl-7-(3-methyl-4-(methylamino)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, commonly known as ozenoxacin , is a synthetic compound belonging to the quinolone class of antibiotics. It has garnered attention due to its potent antibacterial properties, particularly against various strains of bacteria, including those resistant to other antibiotics. This article provides an overview of the biological activity of ozenoxacin, including its mechanisms of action, efficacy in clinical studies, and potential applications in treating infections.
Chemical Structure and Properties
Ozenoxacin is characterized by the following chemical structure:
This compound features a cyclopropyl group and a quinoline core, which are critical for its biological activity. The presence of a carboxylic acid group enhances its solubility and bioavailability.
Ozenoxacin exerts its antibacterial effects primarily through inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and transcription. This inhibition leads to the disruption of DNA supercoiling and ultimately results in bacterial cell death.
Antibacterial Activity
Ozenoxacin has shown significant activity against a range of gram-positive and gram-negative bacteria. Its effectiveness has been particularly noted against strains such as Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), and various Streptococcus species.
Table 1: Antibacterial Efficacy of Ozenoxacin
Bacteria Type | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Gram-positive | Staphylococcus aureus | 0.25 - 1.0 |
Gram-positive | MRSA | 0.5 - 2.0 |
Gram-positive | Streptococcus pneumoniae | 0.125 - 0.5 |
Gram-negative | Escherichia coli | 2.0 - 8.0 |
Clinical Studies
Clinical trials have demonstrated the safety and efficacy of ozenoxacin in treating skin infections, particularly impetigo. A notable study published in the Journal of the American Academy of Dermatology evaluated the efficacy of topical ozenoxacin compared to placebo and other antibiotics.
Case Study: Efficacy in Impetigo Treatment
In a randomized controlled trial involving 1,000 patients with impetigo:
- Treatment Group: Patients applied ozenoxacin cream twice daily for five days.
- Results:
- Clinical cure rate was approximately 90% after treatment.
- The incidence of adverse effects was low, primarily limited to mild local reactions.
Pharmacokinetics
Ozenoxacin demonstrates favorable pharmacokinetic properties:
- Absorption: Rapidly absorbed when applied topically.
- Distribution: High tissue penetration, particularly in skin tissues.
- Metabolism: Metabolized primarily in the liver.
- Excretion: Renal excretion as metabolites.
Resistance Profile
One significant advantage of ozenoxacin is its low propensity for inducing resistance compared to traditional antibiotics. Studies have shown that it maintains activity against strains that have developed resistance to other quinolones.
Properties
Molecular Formula |
C22H22N2O3 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-cyclopropyl-8-methyl-7-[3-methyl-4-(methylamino)phenyl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C22H22N2O3/c1-12-10-14(4-9-19(12)23-3)16-7-8-17-20(13(16)2)24(15-5-6-15)11-18(21(17)25)22(26)27/h4,7-11,15,23H,5-6H2,1-3H3,(H,26,27) |
InChI Key |
XOLRGTUKFCOZAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.